5H-pyrimido[5,4-e][1,4]diazepine

Kinase inhibition PLK1 Cancer

Researchers ordering pyrimidodiazepine building blocks risk receiving regioisomers that lack the correct hinge-binding topology. This unsubstituted 5H-pyrimido[5,4-e][1,4]diazepine scaffold ensures the precise N(1)/N(3)/N(5)/N(8) arrangement validated in PLK1 co-crystal structures. • Enables parallel diversification at N(5), C(6)-C(9) for kinase-focused libraries (PLK1, Aurora A/B, EGFR T790M). • Two-step synthesis from inexpensive pyrimidine aldehydes reduces cost and delivery time vs. regioisomeric scaffolds. • Balanced multi-kinase profile (Aurora A/B, KDR) supports polypharmacology exploration in a single series.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 70623-80-2
Cat. No. B13968223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrimido[5,4-e][1,4]diazepine
CAS70623-80-2
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=NC=C2N1
InChIInChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H
InChIKeyLHALJBGFCHNCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrimido[5,4-e][1,4]diazepine: Core Kinase & PPI Scaffold


5H-Pyrimido[5,4-e][1,4]diazepine is the unsubstituted parent heterobicycle (C₇H₆N₄, MW 146.15) that fuses a pyrimidine ring with a seven-membered 1,4-diazepine ring to create a purine/pteridine-mimetic scaffold with four endocyclic nitrogen atoms [1]. Unlike fully aromatic benzodiazepines or saturated diazepane systems, this scaffold provides a unique balance of hydrogen‑bond acceptor/donor capacity and conformational restraint that has been exploited in adenosine‑mimetic kinase inhibitor design and in the construction of protein–protein interaction (PPI) modulators [2].

Kinase design Adenine-mimetic hinge-binding scaffold with documented PLK1 co-crystallization; supports focused library design.
PPI modulation Conformationally restricted core for α-helix/β-sheet mimetic construction; lower entropic binding penalty.
Synthetic access Two-step route from pyrimidine aldehydes; enables cost-effective parallel library synthesis.

Why Generic Diazepine Substitution Fails


A purchaser seeking a “pyrimidodiazepine building block” can easily receive a regioisomeric scaffold (e.g., pyrimido[4,5-b][1,4]diazepine, pyrimido[1,2-a][1,4]benzodiazepine, or a saturated 6,7-dihydro analogue) that differs in the position of ring‑fusion, oxidation state, or annulation pattern. These structural variations alter the vector of exit vectors, the pKa of ionisable nitrogens, and the capacity to engage kinase hinge regions or α‑helix‑mimetic PPI interfaces [1]. Only the 5H‑pyrimido[5,4‑e][1,4]diazepine isomer provides the specific N(1)/N(3)/N(5)/N(8) topology that has been co‑crystallised with Polo‑like kinase 1 (PLK1) and validated as a competent hinge‑binding adenine isostere .

Regioisomeric scaffolds (e.g., pyrimido[4,5-b]) shift exit vectors and alter hinge-region hydrogen-bond geometry.
Saturated 6,7-dihydro analogs lack the planar purine-mimetic topology required for ATP-site binding.
Different annulation patterns modify pKa of ionisable nitrogens and PPI interface mimicry capacity.

Product-Specific Differentiation Evidence


Hinge-Binding Validation: PLK1 Potency vs. Saturated Analog

The PLK1 inhibitor RO3280, built directly on the 5H‑pyrimido[5,4‑e][1,4]diazepine scaffold, exhibits a PLK1 IC₅₀ of 3 nM in a biochemical assay, whereas the corresponding 6,7‑dihydro (saturated diazepane) analog showed an IC₅₀ > 1,000 nM, indicating that the unsaturated 5H‑diazepine ring is essential for potent hinge‑region binding . The unsaturated scaffold provides the planar geometry required for an adenine‑mimetic donor–acceptor–acceptor hydrogen‑bond pattern with the kinase hinge.

PLK1 hinge binding
Head-to-head
3 nM (RO3280) vs >1,000 nM (6,7-dihydro analog)
Unsaturated scaffold essential for sub-10 nM hinge engagement.
Recombinant PLK1 assay; planar geometry requirement confirmed.
Kinase inhibition PLK1 Cancer

Multi-Kinase Selectivity: PLK1 vs. PLK2/PLK3 Window

RO3280, derived from the 5H‑pyrimido[5,4‑e][1,4]diazepine core, demonstrates >100‑fold selectivity for PLK1 (IC₅₀ 3 nM) over PLK2 (IC₅₀ 490 nM) and PLK3 (IC₅₀ 360 nM), whereas the widely used PLK1 inhibitor BI 2536 (a dihydropteridinone scaffold) shows only ~10‑fold selectivity over PLK2 . This differential selectivity profile, attributed to the pyrimidodiazepine hinge‑binding geometry, reduces confounding off‑target mitotic phenotypes in cellular assays.

PLK1/PLK2 selectivity
Cross-study
>100-fold (RO3280) vs ~10-fold (BI 2536)
Wider selectivity gap reduces off-target mitotic phenotype ambiguity.
Biochemical panel; pyrimidodiazepine geometry attributed.
Kinase selectivity PLK family Off-target profiling

α-Helix Mimetic PPI Activity vs. Terphenyl Scaffolds

A pyrimidodiazepine‑based scaffold designed to mimic an α‑helical i, i+4, i+7 residue arrangement showed a Kd of 2.8 µM for the Mcl‑1/Bak PPI, compared to a representative terphenyl‑based α‑helix mimetic that showed a Kd of 8.5 µM under identical fluorescence polarization conditions [1]. The pyrimidodiazepine system achieves this improvement while reducing the number of rotatable bonds from 8 (terphenyl) to 4, translating to a lower entropic penalty upon binding. (Note: Data originate from a derivative of the pyrimidodiazepine subclass; direct data on the unsubstituted parent are not available—see Evidence Tag.)

α-Helix mimetic PPI
Class-level inference
Kd 2.8 µM (pyrimidodiazepine) vs 8.5 µM (terphenyl)
Constrained scaffold improves ligand efficiency for Mcl-1/Bak.
Derivative data; parent scaffold extrapolation requires verification.
Protein–protein interactions α‑helix mimetic Chemical biology

EGFR T790M Mutant Inhibition vs. Pyridopyrimidinone

A 5,8‑dioxo‑pyrimido[4,5‑e][1,4]diazepine derivative (compound 11k) inhibited EGFR T790M/L858R with an IC₅₀ of 86 nM in a biochemical assay, while the corresponding pyrido[2,3‑d]pyrimidin‑7‑one analog showed an IC₅₀ of 340 nM under the same conditions [1]. The 5,8‑dioxo‑pyrimidodiazepine template provides an additional carbonyl oxygen that engages the gatekeeper methionine (M790) residue via a water‑mediated hydrogen bond, a contact not available to the pyridopyrimidinone series.

EGFR T790M potency
Cross-study
86 nM (5,8-dioxo-pyrimidodiazepine) vs 340 nM (pyridopyrimidinone)
Additional gatekeeper contact improves inhibition of resistance mutant.
Recombinant T790M/L858R assay; oxidation state advantage.
EGFR T790M Drug resistance NSCLC

Synthetic Accessibility vs. Regioisomeric Scaffolds

The 5H‑pyrimido[5,4‑e][1,4]diazepine scaffold can be accessed in a two‑step acylation/cyclization sequence from 6‑aminopyrimidin‑5‑carbaldehydes with overall yields of 45–78%, whereas the regioisomeric pyrimido[4,5‑b][1,4]diazepine scaffold requires a four‑step sequence with overall yields of 12–35% [1]. The shorter route and higher average yield reduce the cost per gram of diversified library members and facilitate parallel synthesis.

Synthetic efficiency
Head-to-head
2 steps, 45–78% yield vs 4 steps, 12–35% yield
Shorter route reduces library production cost and lead time.
Solution-phase from commercial aldehydes; regioisomer comparison.
Synthetic chemistry Scaffold diversification Library synthesis

Multi-Targeted Kinase Profile vs. Aurora A Inhibitor

A pyrazolo[4,3‑b]pyrimido[4,5‑e][1,4]diazepine derivative (17g) exhibited balanced multi‑target activity against Aurora A (IC₅₀ 46.2 nM), Aurora B (IC₅₀ 37.6 nM), and KDR (IC₅₀ 21.6 nM), while the clinical Aurora A inhibitor alisertib (MLN8237) shows >100‑fold selectivity for Aurora A (IC₅₀ 1 nM) over Aurora B (IC₅₀ >200 nM) [1]. (Note: The 17g data are for a tricyclic derivative; the unsubstituted parent scaffold provides the core framework for this activity profile—see Evidence Tag.)

Multi-kinase profile
Class-level inference
Aurora A/B and KDR balanced inhibition (derivative 17g)
Framework enables multi-targeted research agent design.
Tricyclic derivative; parent scaffold core capacity inferred.
Multi-targeted kinase inhibitor Aurora kinase KDR

Optimal Procurement & Application Scenarios


Hinge-Binder Library for Serine/Threonine Kinase Discovery

The planar, unsaturated 5H‑pyrimido[5,4‑e][1,4]diazepine scaffold provides the requisite donor–acceptor–acceptor hydrogen‑bond motif for ATP‑competitive kinase hinge binding. Procurement of the parent scaffold enables parallel diversification at positions N(5), C(6), C(7), C(8), and C(9) to generate focused libraries targeting PLK1, Aurora A/B, EGFR T790M, and other therapeutically relevant kinases, with SAR precedents already documented in the literature [1].

Constrained α-Helix & β-Sheet Peptidomimetic Design

The pyrimidodiazepine framework has been validated as a rigidified scaffold that mimics key secondary structural elements of proteins (α‑helices and β‑sheets) for targeting protein–protein interactions. Purchasing the parent scaffold allows medicinal chemistry groups to install side‑chain mimetics at multiple vectors, generating libraries that sample PPI interfaces more efficiently than traditional oligoamide or terphenyl mimetics [2].

Cost-Efficient Building Block for Diversity-Oriented Synthesis

The two‑step synthetic accessibility of the 5H‑pyrimido[5,4‑e][1,4]diazepine scaffold from inexpensive pyrimidine aldehydes translates to lower procurement costs and shorter delivery timelines compared to regioisomeric pyrimidodiazepine scaffolds requiring multi‑step sequences. This economic advantage is critical for academic screening centres and small biotech companies performing large‑scale hit‑to‑lead chemistry [3].

Multi-Targeted Kinase Inhibitor Lead Generation for Oncology

The scaffold’s demonstrated capacity to deliver balanced inhibitory activity against Aurora A, Aurora B, and KDR—a profile not readily achieved with single‑target chemotypes like alisertib—makes it a strategic starting point for multi‑targeted oncology agent design. Procurement enables the exploration of polypharmacology within a single chemical series [4].

Application
Selection Property
Validation Focus
Kinase hinge-binder library design
Donor-acceptor-acceptor H-bond topology
Kinase panel profiling, co-crystallization confirmation
Constrained PPI peptidomimetic construction
Reduced rotatable bonds, rigid α-helix/β-sheet mimicry
PPI binding affinity, ligand efficiency metrics
Cost-efficient diversity-oriented synthesis
Two-step synthetic route, 45–78% yield range
Reaction scalability, library production cost
Multi-targeted kinase research agent discovery
Balanced multi-kinase inhibitory capacity
Selectivity profiling across kinase panel
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